Vaxfectin
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Overview
Description
Vaxfectin is a cationic lipid-based adjuvant developed by Vical Incorporated. It is primarily used to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines. This compound has shown promise as a versatile adjuvant, boosting the immune response against a range of pathogenic antigens in preclinical models and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vaxfectin is prepared by combining cationic lipids with neutral lipids. The typical preparation involves mixing the lipids in a specific molar ratio, often 4:1, in a saline solution with sodium phosphate at pH 7.2 . The mixture is then subjected to processes that ensure the formation of stable liposomes, which are essential for its adjuvant properties.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the lipid components followed by their combination under controlled conditions to form the final adjuvant product. The process includes rigorous quality control measures to ensure consistency and efficacy. The final product is often stored under refrigerated conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Vaxfectin primarily undergoes reactions typical of lipid compounds, including oxidation and hydrolysis. These reactions can affect the stability and efficacy of the adjuvant.
Common Reagents and Conditions: The preparation of this compound involves reagents such as saline solution and sodium phosphate. The reaction conditions are carefully controlled to maintain the integrity of the lipids and ensure the formation of effective liposomes .
Major Products Formed: The major product formed from the preparation of this compound is a stable liposome that can effectively deliver pDNA or protein antigens to the immune system, enhancing the immune response .
Scientific Research Applications
Vaxfectin has a wide range of applications in scientific research, particularly in the fields of immunology and vaccine development. Some key applications include:
Vaccine Development: this compound is used as an adjuvant in DNA and protein-based vaccines to enhance the immune response. .
Cancer Immunotherapy: this compound has shown potential in cancer immunotherapy by boosting the immune response against tumor antigens.
Gene Therapy: this compound is used to improve the delivery and expression of therapeutic genes in gene therapy applications.
Mechanism of Action
Vaxfectin works by forming liposomes that encapsulate the antigen (either pDNA or protein). These liposomes facilitate the delivery of the antigen to antigen-presenting cells, such as dendritic cells. Once inside the cells, the antigen is processed and presented on the cell surface, triggering an immune response. The cationic nature of this compound helps in attracting negatively charged cell membranes, enhancing the uptake of the antigen .
Comparison with Similar Compounds
Alum (Aluminum Hydroxide): A widely used adjuvant in vaccines, but less effective with DNA vaccines.
MF59: An oil-in-water emulsion adjuvant used in some influenza vaccines.
AS01: A liposome-based adjuvant system used in malaria and shingles vaccines.
Uniqueness of Vaxfectin: this compound stands out due to its versatility and effectiveness with both DNA and protein-based vaccines. Unlike traditional adjuvants like alum, this compound can significantly enhance the immune response to pDNA vaccines, making it a valuable tool in modern vaccine development .
Biological Activity
Vaxfectin is a cationic lipid-based adjuvant that has garnered attention for its role in enhancing the immunogenicity of various vaccines, particularly plasmid DNA (pDNA) vaccines. Its ability to improve immune responses has been demonstrated across multiple studies, showcasing its potential in both preclinical and clinical settings.
This compound functions by promoting the delivery of antigens to immune cells, thereby enhancing the body's immune response. It facilitates the uptake of pDNA by antigen-presenting cells (APCs), leading to increased expression of the target antigens and subsequent stimulation of both humoral and cellular immunity. This mechanism is critical for eliciting robust immune responses, particularly in the context of viral infections.
Immunogenicity Studies
- Plasmid DNA Vaccines : this compound has been shown to significantly increase the immunogenicity of pDNA vaccines. In a study involving herpes simplex virus type 2 (HSV-2), mice immunized with this compound-formulated gD2 pDNA exhibited higher serum IgG titres and improved survival rates compared to those receiving non-adjuvanted pDNA. Specifically, at a low dose (0.1 µg), only 40% of mice seroconverted without this compound, whereas all animals seroconverted at a higher dose (100 µg) when this compound was included .
- Comparative Efficacy : In trials with various antigens, this compound formulations produced antibody responses up to 100-fold greater than naked DNA vaccines . For instance, in studies involving seasonal influenza vaccines, this compound-adjuvanted groups exhibited hemagglutination inhibition (HI) titers significantly higher than non-adjuvanted groups, demonstrating its effectiveness in enhancing vaccine potency .
Case Studies
- HSV-2 Vaccine Efficacy : In a murine model, this compound-adjuvanted gD2 pDNA not only improved antibody responses but also reduced viral loads in vaginal and dorsal root ganglia tissues after challenge with HSV-2. This resulted in enhanced sterilizing immunity and reduced latency compared to controls .
- Influenza Vaccine Trials : A study on this compound's application in influenza vaccines indicated a marked increase in HI titers across various strains (H1N1, H3N2) when combined with this compound. For example, HI titers reached 640 for H1N1 in adjuvanted groups versus 40 in non-adjuvanted groups .
Table 1: Immunogenicity Results of this compound-Formulated Vaccines
Vaccine Type | Antigen | Dose (µg) | IgG Titre Increase | Survival Rate (%) |
---|---|---|---|---|
HSV-2 | gD2 | 0.1 | 40% | 60% |
HSV-2 | gD2 | 100 | 100% | 100% |
Influenza | H1N1 | 15 | 640 | N/A |
Influenza | H3N2 | 7.5 | 2560 | N/A |
Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials, with no significant adverse effects reported during Phase 1 studies involving healthy subjects. This aspect is crucial for its potential use in broader vaccination programs.
Properties
CAS No. |
370108-99-9 |
---|---|
Molecular Formula |
C81H163BrN3O10P |
Molecular Weight |
1450.1 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate;3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C45H90NO8P.C36H73N2O2.BrH/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35-43H,11-34,46H2,1-10H3,(H,49,50);11-14,36H,5-10,15-35,37H2,1-4H3;1H/q;+1;/p-1/b;13-11-,14-12-;/t37?,38?,39?,40?,41?,42?,43-;;/m1../s1 |
InChI Key |
LTOCXIVQWDANEX-UXCYUTBZSA-M |
SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
Canonical SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
Synonyms |
aminopropyl-dimethyl-myristoyleyloxy-propanaminium bromide-diphytanoylphosphatidyl-ethanolamine DPyPE formulation vaxfectin VC 1052 VC-1052 VC1052 |
Origin of Product |
United States |
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